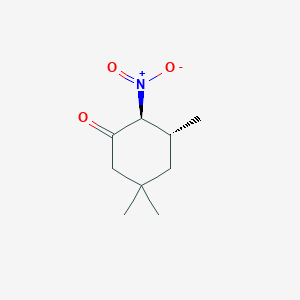
(2S,3R)-3,5,5-Trimethyl-2-nitrocyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3,5,5-Trimethyl-2-nitrocyclohexan-1-one is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound is characterized by its cyclohexanone core, substituted with three methyl groups and a nitro group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3,5,5-Trimethyl-2-nitrocyclohexan-1-one typically involves the nitration of a suitable cyclohexanone derivative. One common method is the nitration of 3,5,5-trimethylcyclohexanone using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow nitration processes, which offer better control over reaction parameters and improved safety. The use of flow microreactors has been explored to enhance the efficiency and sustainability of the nitration process .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3,5,5-Trimethyl-2-nitrocyclohexan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or other strong oxidizing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: (2S,3R)-3,5,5-Trimethyl-2-aminocyclohexan-1-one.
Oxidation: Various nitroso derivatives.
Substitution: Corresponding substituted cyclohexanone derivatives.
Scientific Research Applications
(2S,3R)-3,5,5-Trimethyl-2-nitrocyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of (2S,3R)-3,5,5-Trimethyl-2-nitrocyclohexan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-Tartaric Acid: Another chiral compound with two stereogenic centers, used in stereochemistry studies.
(2R,3R)-2,3-Dibromobutane: A stereoisomer with similar structural features but different functional groups.
Uniqueness
(2S,3R)-3,5,5-Trimethyl-2-nitrocyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexanone ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
74609-82-8 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(2S,3R)-3,5,5-trimethyl-2-nitrocyclohexan-1-one |
InChI |
InChI=1S/C9H15NO3/c1-6-4-9(2,3)5-7(11)8(6)10(12)13/h6,8H,4-5H2,1-3H3/t6-,8+/m1/s1 |
InChI Key |
BMLDIOZTYLEOBJ-SVRRBLITSA-N |
Isomeric SMILES |
C[C@@H]1CC(CC(=O)[C@H]1[N+](=O)[O-])(C)C |
Canonical SMILES |
CC1CC(CC(=O)C1[N+](=O)[O-])(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


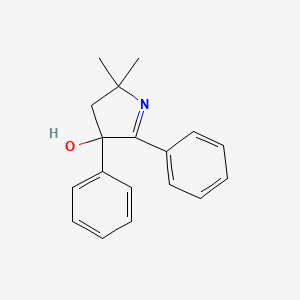
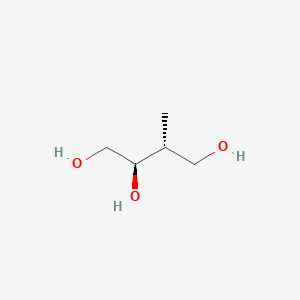

![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)
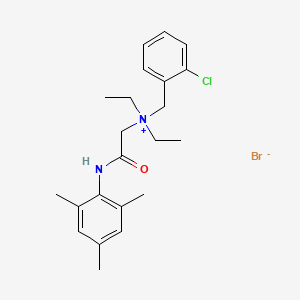
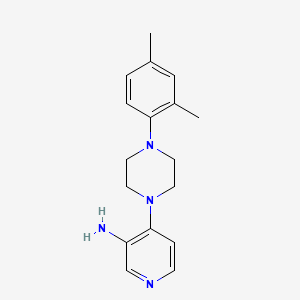
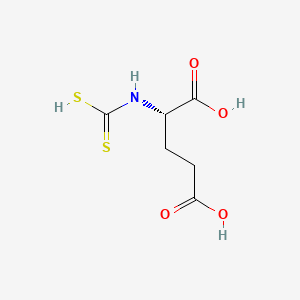
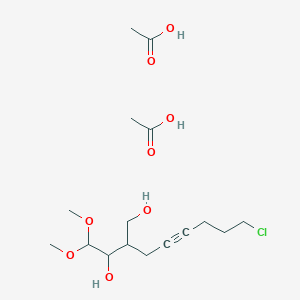
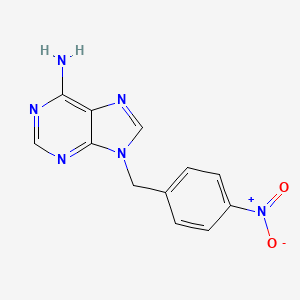

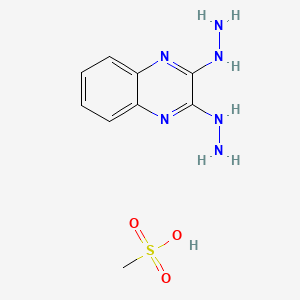
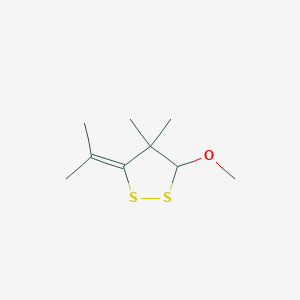
amino}ethyl)(methyl)amino]ethan-1-ol](/img/structure/B14444543.png)
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate](/img/structure/B14444544.png)
